molecular formula C25H29N5O3 B10873452 (4Z)-2-(4-nitrophenyl)-5-phenyl-4-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-nitrophenyl)-5-phenyl-4-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10873452
M. Wt: 447.5 g/mol
InChI Key: XZMXOCHEJMJFKQ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-phenyl-4-{(E)-1-[(2,2,6,6-tetramethyl-4-piperidyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-5-phenyl-4-{(E)-1-[(2,2,6,6-tetramethyl-4-piperidyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2,2,6,6-tetramethyl-4-piperidone under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Reduction of the nitro group forms the corresponding aniline derivative.

    Substitution: Electrophilic substitution can yield halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the nitro group and the piperidyl moiety makes it a candidate for drug design and development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the development of compounds with improved efficacy and reduced toxicity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-phenyl-4-{(E)-1-[(2,2,6,6-tetramethyl-4-piperidyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidyl moiety can modulate receptor activity, leading to various biological effects. The compound’s overall activity is a result of its ability to interact with multiple pathways and targets within the cell.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Nitrophenyl)-5-phenyl-4-{(E)-1-[(2,2,6,6-tetramethyl-4-piperidyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
  • **2-(4-Nitrophenyl)-5-phenyl-4-{(E)-1-[(2,2,6,6-tetramethyl-4-piperidyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 2-(4-nitrophenyl)-5-phenyl-4-{(E)-1-[(2,2,6,6-tetramethyl-4-piperidyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure enables it to participate in various chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H29N5O3/c1-24(2)14-18(15-25(3,4)28-24)26-16-21-22(17-8-6-5-7-9-17)27-29(23(21)31)19-10-12-20(13-11-19)30(32)33/h5-13,16,18,27-28H,14-15H2,1-4H3

InChI Key

XZMXOCHEJMJFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Origin of Product

United States

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